REACTION_CXSMILES
|
C[O:2][C:3](=[O:20])[C:4]([NH:16][C:17](=[O:19])[CH3:18])=[CH:5][C:6]1[C:14]2[C:9](=[CH:10][C:11]([Cl:15])=[CH:12][CH:13]=2)[NH:8][CH:7]=1.[OH-].[Na+].Cl.C>O.CO>[C:17]([NH:16][C:4](=[CH:5][C:6]1[C:14]2[C:9](=[CH:10][C:11]([Cl:15])=[CH:12][CH:13]=2)[NH:8][CH:7]=1)[C:3]([OH:20])=[O:2])(=[O:19])[CH3:18] |f:1.2|
|
Name
|
2-l
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alpha-acetamido-6-chloro-3-indoleacrylic acid methylester
|
Quantity
|
90.4 g
|
Type
|
reactant
|
Smiles
|
COC(C(=CC1=CNC2=CC(=CC=C12)Cl)NC(C)=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
three-necked flask, equipped with thermometer mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
heated at an internal temperature of 55°-58° for 90 minutes
|
Duration
|
90 min
|
Type
|
FILTRATION
|
Details
|
the brown slightly turbid solution filtered through a Buchner funnel
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected on a Buchner funnel
|
Type
|
WASH
|
Details
|
washed with distilled water
|
Type
|
CUSTOM
|
Details
|
The wet cake was transferred into flask
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated on a steam bath
|
Type
|
TEMPERATURE
|
Details
|
to reflux until a brown, slightly turbid solution
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
FILTRATION
|
Details
|
The hot mixture was quickly filtered through a bed of Celite
|
Type
|
CUSTOM
|
Details
|
flask, equipped with reflux-condenser
|
Type
|
TEMPERATURE
|
Details
|
to reflux under an atmosphere of nitrogen
|
Type
|
ADDITION
|
Details
|
240 ml of distilled water was added over a 5 minute period
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
while reflux
|
Type
|
TEMPERATURE
|
Details
|
was maintained
|
Type
|
WAIT
|
Details
|
to stand overnight under an atmosphere of nitrogen at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The product was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with methylalcohol-water 1:1
|
Type
|
CUSTOM
|
Details
|
dried at 85°/0.5 mmHg
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC(C(=O)O)=CC1=CNC2=CC(=CC=C12)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78.6 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |